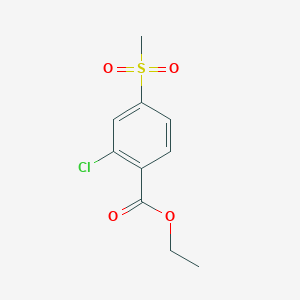

Ethyl 2-chloro-4-(methylsulfonyl)-benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

According to a patent, 2-chloro-4-(methylsulfonyl)benzoic acid is obtained through peroxidation by the chloro-4-methylsulfonyltoluene of 2 . The method includes several steps involving the addition of 2-chloro-4-methylsulfonyl toluene, nitric acid, and catalysts into an autoclave, heating, and conducting a stirring reaction .Scientific Research Applications

Chemical Synthesis and Modification

Ethyl 2-chloro-4-(methylsulfonyl)-benzoate serves as a precursor or intermediate in the synthesis of various chemicals. It has been utilized in chemical reactions involving cleavage and substitution, demonstrating its versatility in organic synthesis. For instance, it has been involved in the synthesis of benzimidazole derivatives, showcasing its utility in the construction of heterocyclic compounds which are of significant interest due to their biological activities (Khazaei et al., 2011).

Environmental Chemistry

In environmental chemistry, derivatives of Ethyl 2-chloro-4-(methylsulfonyl)-benzoate have been studied for their degradation in agricultural settings, particularly focusing on the microbial degradation pathways. This research is crucial for understanding the environmental fate of chemical residues and developing strategies for mitigating their impact. The degradation of chlorimuron-ethyl, a chemical relative, by Aspergillus niger in soil demonstrates the potential for microbial remediation of soil contaminants (Sharma, Banerjee, & Choudhury, 2012).

Phototransformation Studies

Phototransformation studies on chlorimuron-ethyl, a structurally related compound, in aqueous solutions highlight the importance of understanding how sunlight can affect chemicals in the environment. These studies provide insights into the stability and degradation products of pesticides under different environmental conditions, which is essential for assessing their longevity and potential ecological impact (Choudhury & Dureja, 1996).

properties

IUPAC Name |

ethyl 2-chloro-4-methylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-3-15-10(12)8-5-4-7(6-9(8)11)16(2,13)14/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPHXWLIJYXYMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-4-(methylsulfonyl)-benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2573317.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2573321.png)

![{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone](/img/structure/B2573327.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2573328.png)

![2-cyclopropyl-1-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2573333.png)